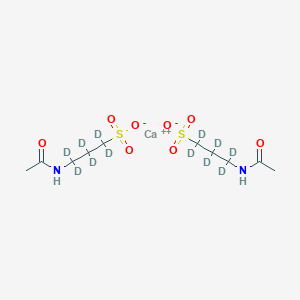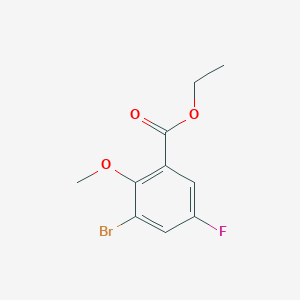![molecular formula C11H16BN3O4S2 B14025623 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL is a complex organoboron compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,2-D][1,2,3]diazaborinin core, which is a heterocyclic structure containing both sulfur and boron atoms. The presence of the morpholinoethyl group and sulfonyl functionality further enhances its chemical reactivity and versatility.
Métodos De Preparación
The synthesis of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-D][1,2,3]diazaborinin core: This step involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic core.
Introduction of the morpholinoethyl group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL can be compared with other similar compounds, such as:
Thieno[3,2-D][1,2,3]diazaborinin derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Morpholinoethyl sulfonyl compounds: These compounds contain the morpholinoethyl sulfonyl group but have different core structures.
The uniqueness of this compound lies in its combination of the thieno[3,2-D][1,2,3]diazaborinin core with the morpholinoethyl sulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16BN3O4S2 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
4-[2-(1-hydroxythieno[3,2-d]diazaborinin-2-yl)sulfonylethyl]morpholine |
InChI |
InChI=1S/C11H16BN3O4S2/c16-12-10-1-7-20-11(10)9-13-15(12)21(17,18)8-4-14-2-5-19-6-3-14/h1,7,9,16H,2-6,8H2 |
Clave InChI |
CKQJDLFJEKLFIA-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=NN1S(=O)(=O)CCN3CCOCC3)SC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
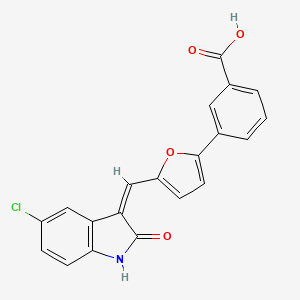
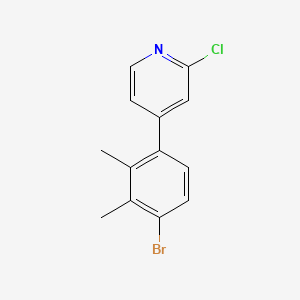

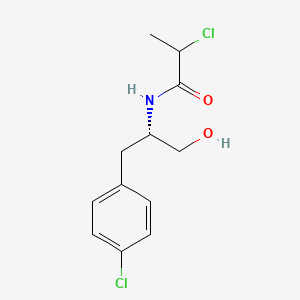
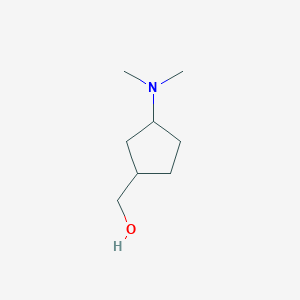
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
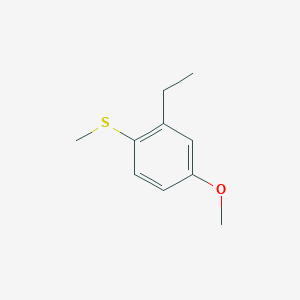
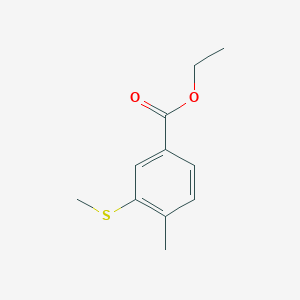
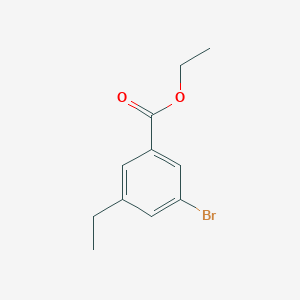
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
